Melting Point Differentiation: N-Benzyl-3-bromopropanamide vs. N-Benzyl-3-chloropropanamide (Beclamide)
The melting point of n-Benzyl-3-bromopropanamide (102–103 °C) is approximately 8–15 °C higher than that of the direct chloro analog Beclamide (88–94 °C), as compiled from authoritative physicochemical databases . This elevated melting point, driven by the higher molecular weight and stronger van der Waals interactions of the bromine substituent, provides a wider solid-state thermal stability window and potentially simplifies purification by recrystallization, as the compound remains solid at temperatures where the chloro analog may begin to soften.
| Evidence Dimension | Melting point (crystalline solid → liquid transition temperature) |
|---|---|
| Target Compound Data | 102–103 °C |
| Comparator Or Baseline | N-Benzyl-3-chloropropanamide (Beclamide): 88–94 °C (range from multiple supplier specifications) |
| Quantified Difference | ΔTₘ = +8 to +15 °C (bromo analog higher) |
| Conditions | Capillary melting point apparatus; data aggregated from ChemicalBook, LookChem, AKSci supplier specifications |
Why This Matters
A higher and sharper melting point facilitates solid-state handling, improves gravimetric dosing accuracy, and provides a more reliable identity/purity QC checkpoint during incoming material release in GLP/GMP settings.
